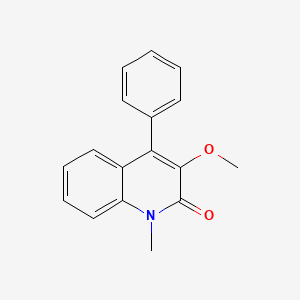

O,N-Dimethylviridicatin

Description

Structure

3D Structure

Properties

CAS No. |

40357-47-9 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

3-methoxy-1-methyl-4-phenylquinolin-2-one |

InChI |

InChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

WKAIBHQBQFURRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Synthesis of O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O,N-Dimethylviridicatin is a derivative of the fungal alkaloid viridicatin. This technical guide provides a comprehensive overview of the natural sources of the precursor compound, viridicatin, its isolation, and the subsequent chemical synthesis of this compound. While this compound itself is not a known naturally occurring compound, its parent molecule, viridicatin, is produced by several species of the fungal genus Penicillium. This document details the fungal sources, quantitative production, and experimental protocols for the isolation of viridicatin. Furthermore, a method for the chemical synthesis of this compound is described. Potential biological activities of viridicatin-related compounds are discussed in the context of relevant signaling pathways, providing a basis for further research and drug development.

Natural Sources of the Precursor, Viridicatin

Viridicatin is a quinoline alkaloid produced by a variety of fungi, primarily within the genus Penicillium. It is not produced by this compound, which is a synthetic derivative.

Fungal Producers of Viridicatin

Several species of Penicillium have been identified as producers of viridicatin. These include:

-

Penicillium viridicatum[1]

-

Penicillium crustosum[2]

-

Penicillium puberulum[2]

-

Penicillium palitans[4]

-

Penicillium olivino-viride[4]

-

Penicillium martensii[4]

-

Penicillium granulatum[4]

Quantitative Production of Viridicatin

The yield of viridicatin from fungal cultures can vary depending on the species and culture conditions. The following table summarizes available quantitative data.

| Fungal Species | Substrate/Medium | Yield of Viridicatin | Reference |

| Penicillium crustosum | Bran Culture | ~0.005% of dry matter | [2] |

| Penicillium cyclopium | Emerged Grown Cultures | Not explicitly quantified in the provided text, but a method for determination was developed. | [3] |

Experimental Protocols

Isolation and Purification of Viridicatin from Penicillium crustosum

This protocol is based on the methodology described for the isolation of viridicatin from Penicillium crustosum.[2]

1. Fermentation:

-

Cultivate Penicillium crustosum on a solid bran substrate.

2. Extraction:

-

Dry the bran culture at 80°C.

-

Immerse the dried culture in approximately eight volumes of 50% methanol.

-

Concentrate the supernatant under reduced pressure to a smaller volume.

-

Adjust the pH of the concentrated solution to 2.5 with hydrochloric acid.

-

Extract the acidified solution with ethyl acetate.

-

Evaporate the ethyl acetate extract to a syrup in vacuo.

-

Dissolve the syrup in a small volume of water and extract repeatedly with ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

3. Purification:

-

Evaporate the ether to dryness.

-

Dissolve the residue in chloroform.

-

Filter to remove any insoluble precipitate.

-

Concentrate the chloroform solution and apply it to a silicic acid column.

-

Elute the column with chloroform.

-

Collect fractions that are positive in ferric chloride and Folin tests.

-

Concentrate the positive fractions to obtain crude crystals of viridicatin.

4. Recrystallization:

-

Recrystallize the crude viridicatin from ethanol or chloroform to obtain pure crystals.

Synthesis of this compound from Viridicatin

This compound can be synthesized from viridicatin by methylation.

Proposed Protocol:

-

Starting Material: Purified viridicatin.

-

Reagent: Methyl iodide.

-

Procedure: Treat a solution of viridicatin with methyl iodide. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for maximal yield of the O,N-dimethylated product.

Biosynthesis of Viridicatin

The biosynthesis of viridicatin in fungi involves a complex pathway starting from anthranilic acid and amino acids. The quinolone scaffold of viridicatin is formed through the transformation of a bicyclic cyclopeptin intermediate. This process involves a non-heme dioxygenase and a hemocyanin-like protein that catalyzes a ring contraction to form the viridicatin structure.[5]

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the parent compound, viridicatin, and other alkaloids exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][6][7] These activities are often mediated through interference with key cellular signaling pathways such as the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Many natural products exert their effects by modulating this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by viridicatin analogs.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vernodalin Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]

- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

O,N-Dimethylviridicatin: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,N-Dimethylviridicatin is a quinoline alkaloid natural product. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-methoxy-1-methyl-4-phenylquinolin-2(1H)-one, is a derivative of viridicatin. Its core structure consists of a quinolin-2(1H)-one scaffold substituted with a methoxy group at the 3-position, a methyl group at the 1-position (the nitrogen atom), and a phenyl group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| SMILES | Cn1c2ccccc2c(c(c1=O)OC)c3ccccc3 | [1] |

| InChIKey | WKAIBHQBQFURRQ-UHFFFAOYSA-N | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃). While a detailed peak list and assignments are not publicly available, the spectrum can be accessed for analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, is essential for confirming the molecular formula and elucidating the structure of this compound. Specific fragmentation patterns would be expected to arise from the quinolinone core and its substituents.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 3-hydroxy-4-phenyl-quinolin-2(1H)-one derivatives, to which it belongs, has been investigated for various biological activities.

Potential Anticancer and Antimicrobial Properties

Research on related 4-hydroxy-2-quinolone derivatives has indicated potential for both anticancer and antimicrobial applications. These compounds have been shown to exhibit inhibitory activity against various cancer cell lines and microbial strains. The structural similarity of this compound to these bioactive compounds suggests that it may also possess similar properties, warranting further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general procedures for the synthesis of related quinolinone derivatives and standard biological assays can be adapted for its study.

Synthesis Workflow

A potential synthetic approach to this compound could involve a multi-step process starting from simpler aromatic precursors. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted quinolinone.

References

Spectroscopic Characterization of O,N-Dimethylviridicatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic characterization of O,N-Dimethylviridicatin, a derivative of the quinoline alkaloid viridicatin. Due to the limited availability of direct experimental data for this compound, this document utilizes a combination of experimental data for the parent compound, viridicatin, and predicted spectroscopic data to serve as a valuable reference for researchers. The methodologies and spectral interpretations detailed herein are fundamental to the structural elucidation and analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), the parent compound of this compound. This data provides a foundational understanding of the core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Viridicatin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.8 (broad s) | Singlet | 1H | N-H |

| 9.8 (broad s) | Singlet | 1H | O-H |

| 8.15 | Doublet | 1H | H-5 |

| 7.70 | Triplet | 1H | H-7 |

| 7.55 - 7.45 | Multiplet | 5H | Phenyl-H |

| 7.35 | Doublet | 1H | H-8 |

| 7.25 | Triplet | 1H | H-6 |

Disclaimer: Data is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Viridicatin

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C-2 |

| 145.0 | C-4 |

| 140.0 | C-8a |

| 135.0 | Phenyl C-1' |

| 131.0 | C-7 |

| 129.5 | Phenyl C-2', C-6' |

| 128.5 | Phenyl C-3', C-5' |

| 128.0 | Phenyl C-4' |

| 123.0 | C-6 |

| 120.0 | C-4a |

| 118.0 | C-5 |

| 116.0 | C-8 |

| 115.5 | C-3 |

Disclaimer: Data is predicted and should be confirmed with experimental results.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Viridicatin

| m/z | Relative Intensity (%) | Assignment |

| 237.07898 | 100 | [M+H]⁺ |

| 209.08 | 45 | [M+H-CO]⁺ |

| 180.08 | 30 | [M+H-CO-CHO]⁺ |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for a 4-hydroxy-2-quinolone derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H, N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1660 - 1640 | Strong | C=O stretching (amide) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |

| 1400 - 1200 | Medium | C-N stretching, O-H bending |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: This data is representative of the 4-hydroxy-2-quinolone scaffold and may vary slightly for viridicatin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Quinolone Derivatives in Methanol

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~225 | High | π → π* transition |

| ~270 | Medium | π → π* transition |

| ~315 | Medium | π → π* transition |

[3]Note: The exact λmax and ε values can be influenced by substitution and solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of quinolone alkaloids and should be optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass measurements.[4]

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]

-

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts and spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in a matched cuvette.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The spectral pattern provides information about the electronic transitions within the chromophore.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like viridicatin.

Caption: Workflow for Natural Product Spectroscopic Characterization.

References

- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide on the Preliminary Biological Activity of O,N-Dimethylviridicatin

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Preliminary Biological Activity of O,N-Dimethylviridicatin

Executive Summary:

This technical guide provides a comprehensive overview of the current scientific understanding of the preliminary biological activity of this compound. Extensive searches of peer-reviewed scientific literature and chemical databases have been conducted to gather all available data on this compound.

Findings:

Despite a thorough and multi-faceted search strategy, no specific preliminary biological activity data for a compound explicitly named "this compound" has been found in the public domain. The scientific literature to date does not contain studies detailing its synthesis, isolation, or evaluation in any biological assays.

While information exists for the parent compound, viridicatin, and other derivatives, there is a notable absence of research pertaining to the O,N-dimethylated analog. Viridicatin itself, an alkaloid isolated from marine-derived fungus Penicillium aurantiogriseum, has demonstrated biological activities, including strong activity against Mycobacterium tuberculosis[1]. However, this activity cannot be directly extrapolated to its O,N-dimethylated derivative.

The lack of available data prevents the fulfillment of the core requirements of this technical guide, which were to include:

-

Quantitative Data Presentation: No quantitative data such as IC50, EC50, or percentage inhibition values are available to be summarized in tabular format.

-

Detailed Experimental Protocols: Without any conducted experiments, there are no methodologies to report.

-

Visualization of Signaling Pathways and Workflows: The absence of mechanism of action studies means there are no established signaling pathways or experimental workflows to be visualized.

The preliminary biological activity of this compound remains uncharacterized in the current body of scientific literature. For researchers, scientists, and drug development professionals interested in this specific compound, the following steps are recommended:

-

Chemical Synthesis: The first crucial step would be the chemical synthesis of this compound. This would provide the necessary pure compound for biological evaluation.

-

In Vitro Screening: Following successful synthesis, a broad panel of in vitro assays should be conducted to screen for potential biological activities. This could include, but is not limited to:

-

Antimicrobial assays against a range of bacteria and fungi.

-

Cytotoxicity assays against various cancer cell lines.

-

Enzyme inhibition assays targeting key proteins in disease pathways.

-

Receptor binding assays.

-

-

Mechanism of Action Studies: Should any significant activity be identified in the initial screening, further studies to elucidate the mechanism of action would be warranted.

-

In Vivo Studies: Promising in vitro results would then form the basis for designing and conducting in vivo studies in appropriate animal models to assess efficacy and safety.

This technical guide will be updated as soon as any peer-reviewed data on the biological activity of this compound becomes publicly available. We encourage the scientific community to pursue research in this area to uncover the potential therapeutic value of this and other novel chemical entities.

References

O,N-Dimethylviridicatin: A Hypothesis on its Mechanism of Action Based on the Bioactivity of the Parent Alkaloid, Viridicatin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the mechanism of action, quantitative biological data, or specific experimental protocols for O,N-Dimethylviridicatin. The following guide presents a hypothesized mechanism of action based on the known biological activities of its parent compound, viridicatin. This information is intended to serve as a foundational resource for initiating research into this specific derivative.

Introduction

This compound is a derivative of viridicatin, a quinoline alkaloid produced by various species of the Penicillium fungus, including Penicillium viridicatum and the marine-derived Penicillium aurantiogriseum.[1][2] Viridicatin itself has been identified as a bioactive secondary metabolite with a range of antimicrobial and cytotoxic activities.[1] The addition of two methyl groups to the oxygen and nitrogen atoms of the viridicatin scaffold to form this compound would alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications could significantly modulate its biological activity, potency, and selectivity compared to the parent compound. This guide summarizes the known bioactivities of viridicatin and proposes a hypothetical framework for the mechanism of action of this compound to stimulate further investigation.

Biological Activity of Viridicatin

The known biological activities of viridicatin provide a starting point for hypothesizing the potential actions of its O,N-dimethylated analog.

Antimicrobial Activity

Viridicatin has demonstrated notable antibacterial properties. Specifically, it has shown strong activity against Mycobacterium tuberculosis.[1] Furthermore, crude extracts containing viridicatin have exhibited significant activity against a panel of both bacteria and fungi.[1]

Cytotoxic Activity

In addition to its antimicrobial effects, a sub-fraction of a fungal extract containing viridicatin and other compounds has displayed significant cytotoxicity against human cancer cell lines.[1] The reported IC50 values for this sub-fraction are presented in the table below. It is crucial to note that these values represent the activity of a mixture and not of purified viridicatin.

| Cell Line | IC50 (µg/mL) |

| Hepatic Cellular Carcinoma (HEPG2) | 32.8774 |

| Breast Cancer (MCF-7) | 24.3284 |

| Table 1: Cytotoxic activity of a sub-fraction containing viridicatin against human cancer cell lines.[1] Data represents the concentration required for 50% inhibition of cell growth. |

Hypothesized Mechanism of Action for this compound

The precise molecular targets and signaling pathways for viridicatin have not been elucidated. However, based on the general mechanisms of quinoline alkaloids and other fungal metabolites, several hypotheses can be proposed for this compound. The methylation of the hydroxyl and amine functionalities would likely increase the compound's ability to cross cellular membranes, potentially enhancing its intracellular accumulation and interaction with molecular targets.

Potential Molecular Targets and Signaling Pathways

A logical workflow for investigating the mechanism of action of this compound would involve a series of screening and validation experiments.

Based on this workflow, a hypothetical signaling pathway that could be investigated is the inhibition of a key enzyme involved in microbial survival or cancer cell proliferation.

Proposed Experimental Protocols

Given the absence of specific data for this compound, the following are generalized protocols that could be adapted to investigate its biological activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The microbial inoculum is added to each well. The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Conclusion and Future Directions

The study of this compound presents an opportunity to explore a novel chemical entity with potential therapeutic applications. While its mechanism of action remains unknown, the bioactivity of its parent compound, viridicatin, suggests that it may possess antimicrobial and cytotoxic properties. The methylation of viridicatin could enhance its potency and drug-like properties. Future research should focus on the total synthesis of this compound, followed by a systematic evaluation of its biological activities using the experimental approaches outlined in this guide. Elucidating its molecular targets and signaling pathways will be critical for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Viridicatin Alkaloid Family and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The viridicatin family of alkaloids, fungal secondary metabolites primarily produced by Penicillium species, represents a class of heterocyclic compounds with significant biological potential. Characterized by a quinolin-2(1H)-one or a related benzodiazepine core, these molecules have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, cytotoxic, and neuroprotective properties. This guide provides a comprehensive technical overview of the viridicatin alkaloid family, detailing their biosynthesis, chemical synthesis, and mechanism of action. It includes structured quantitative data on their biological activities, detailed experimental protocols for their study, and visual diagrams of key pathways to support further research and drug development efforts.

Introduction to the Viridicatin Alkaloid Family

Viridicatin alkaloids are a group of natural products first isolated from Penicillium viridicatum. The family includes several core members such as viridicatin, viridicatol, and their biosynthetic precursors, the benzodiazepine alkaloids cyclopenin and cyclopenol.[1][2] These compounds share a common biosynthetic origin, arising from the precursors anthranilic acid, L-phenylalanine, and L-methionine.[3] Their unique heterocyclic scaffolds have made them attractive targets for synthetic chemistry and have inspired the development of novel derivatives with a wide range of biological activities.[4][5] The primary interest for drug development lies in their potent antimicrobial and anticancer effects, which are subjects of ongoing research.[6][7]

Biosynthesis of Viridicatin Alkaloids

The biosynthesis of viridicatin alkaloids is a complex pathway originating from three key precursors: anthranilic acid, L-phenylalanine, and L-methionine. The pathway first leads to the formation of benzodiazepine alkaloids like cyclopeptin, which is then converted to cyclopenin and cyclopenol. These benzodiazepines are the direct precursors to the quinoline-based viridicatin and viridicatol through a rearrangement process.

Biological Activities and Quantitative Data

Viridicatin alkaloids and their derivatives exhibit a broad spectrum of biological activities. Their primary therapeutic potential has been identified in antimicrobial and anticancer applications. The data below is collated from various studies to provide a comparative overview.

Cytotoxic Activity

The cytotoxicity of these compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Viridicatin-Containing Extract | HepG2 (Liver Carcinoma) | 32.88 µg/mL | [6] |

| Viridicatin-Containing Extract | MCF-7 (Breast Cancer) | 24.33 µg/mL | [6] |

| Isatin-3-Hydrazone Derivative | Chang Liver (Non-cancerous) | Low Cytotoxicity | [8] |

| Nortopsentin Analogue | P388 (Murine Leukemia) | Significant Activity | [9] |

Table 1: Summary of Cytotoxic Activity of Viridicatin-Related Scaffolds.

Antimicrobial Activity

The antimicrobial potential is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Viridicatin | Mycobacterium tuberculosis | Strong Activity | [6] |

| Viridicatol | Candida albicans | 7.2 µg/mL (IC50) | [1] |

| Isatin-Hydrazone 3c | Staphylococcus aureus | 3.1 µM | [8] |

| Isatin-Hydrazone 3c | Bacillus cereus | ~25 µM | [8] |

| Isatin-Hydrazone 3c (MBC) | Staphylococcus aureus | 6.2 µM | [8] |

Table 2: Summary of Antimicrobial Activity of Viridicatin-Related Scaffolds.

Putative Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for viridicatin alkaloids are still under investigation, evidence for many cytotoxic natural products points towards the induction of apoptosis (programmed cell death) via the intrinsic or mitochondrial pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[7][10] It is hypothesized that viridicatin derivatives may disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to MOMP. This releases cytochrome c into the cytosol, triggering the formation of the apoptosome and activating a cascade of caspases (initiator caspase-9 and effector caspase-3), which ultimately execute cell death.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of viridicatin alkaloids.

General Workflow for Derivative Screening

The process of discovering and evaluating new viridicatin derivatives follows a logical workflow from chemical synthesis to biological characterization.

Protocol: Synthesis of a Viridicatin Analogue

This protocol describes a concise synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones, the core scaffold of viridicatin, via a one-pot reaction.[5]

-

Reagents and Materials : Cyanoacetanilide, substituted aldehyde, potassium carbonate (K₂CO₃), hydrogen peroxide (H₂O₂), methanol (MeOH), reaction vessel, magnetic stirrer.

-

Step 1: Knoevenagel Condensation : To a solution of cyanoacetanilide (1.0 eq) and a selected aldehyde (1.2 eq) in methanol, add a catalytic amount of a suitable base (e.g., piperidine). Stir at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates consumption of the starting material.

-

Step 2: Epoxidation : To the reaction mixture, add K₂CO₃ (2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq) at 0°C.

-

Step 3: Cyclization and Precipitation : Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progression involves an in-situ epoxidation followed by a decyanative epoxide-arene cyclization.

-

Step 4: Isolation : The desired 3-hydroxy-4-arylquinolin-2(1H)-one product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Step 5: Purification : Wash the collected solid sequentially with water and cold methanol to remove impurities. The product can be further purified by recrystallization if necessary. Confirm structure using NMR and mass spectrometry.

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.

-

Cell Seeding : Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compounds (viridicatin derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation : Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The viridicatin family of alkaloids continues to be a promising source of lead compounds for drug discovery. Their potent cytotoxic and antimicrobial activities, coupled with their synthetically accessible core structures, make them ideal candidates for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways to better understand their mechanism of action. The development of structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, potentially leading to the development of novel therapeutics for infectious diseases and cancer.[9][13] The incorporation of these scaffolds into modern drug discovery platforms, such as DNA-encoded libraries, may also accelerate the identification of new clinical candidates.[4]

References

- 1. Cyclophilin D interacts with Bcl2 and exerts an anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin D Interacts with Bcl2 and Exerts an Anti-apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. ressources.unisciel.fr [ressources.unisciel.fr]

- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viridicatin and its related alkaloids, focusing on their chemical structures, biosynthesis, biological activities, and experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Viridicatin and its analogs are a class of fungal alkaloids characterized by a 3-hydroxy-4-phenyl-2(1H)-quinolone core structure. First isolated from Penicillium viridicatum, these compounds have since been identified in various other fungal species, including other Penicillium and Aspergillus species. The unique chemical scaffold of viridicatin alkaloids has attracted considerable interest due to their diverse and potent biological activities, which include antimicrobial, anticancer, and antiglioma properties. This guide will delve into the key aspects of these promising natural products.

Chemical Structures of Viridicatin and Related Alkaloids

The core structure of viridicatin can be modified at various positions, giving rise to a family of related alkaloids. Key members of this family are detailed in the table below.

| Alkaloid | R1 | R2 | R3 | Notes |

| Viridicatin | H | H | H | The parent compound of the family. |

| Viridicatol | OH | H | H | A hydroxylated derivative of viridicatin. |

| 3-O-Methylviridicatin | OCH3 | H | H | A methylated derivative of viridicatin. |

| Cyclopenin | - | - | - | A benzodiazepine precursor to viridicatin. |

| Cyclopenol | - | - | - | A hydroxylated precursor to viridicatol. |

| Dehydrocyclopeptine | - | - | - | A related benzodiazepine alkaloid. |

Biosynthesis of Viridicatin

The biosynthesis of viridicatin is a fascinating enzymatic process that involves a key ring contraction of a benzodiazepine precursor. The pathway begins with the non-ribosomal peptide synthetase (NRPS)-mediated condensation of anthranilic acid and L-phenylalanine to form a cyclopeptine intermediate.

The key steps in the biosynthesis of viridicatin are as follows:

-

Formation of Cyclopeptine: Anthranilic acid and L-phenylalanine are condensed by an NRPS to form the benzodiazepinedione, cyclopeptine.

-

Epoxidation: The non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, AsqJ, catalyzes the epoxidation of cyclopeptine to yield (-)-cyclopenin.

-

Ring Contraction: The hemocyanin-like protein, AsqI, facilitates the rearrangement of cyclopenin through a ring contraction mechanism to form the quinolone scaffold of viridicatin.

Below is a diagram illustrating the biosynthetic pathway of viridicatin.

Caption: Biosynthetic pathway of viridicatin from its precursors.

Biological Activities of Viridicatin and Related Alkaloids

Viridicatin and its analogs exhibit a range of biological activities, making them attractive candidates for further investigation in drug development. A summary of their activities is presented in the table below.

| Alkaloid/Fraction | Biological Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |

| Sub-fraction with Viridicatin and Dehydrocyclopeptine | Cytotoxicity | HEPG2 (Hepatic Carcinoma) | IC50: 32.8774 µg/mL | [1] |

| Sub-fraction with Viridicatin and Dehydrocyclopeptine | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 24.3284 µg/mL | [1] |

| Viridicatin | Antibacterial | Mycobacterium tuberculosis | Strong activity (specific MIC not reported) | [1] |

While specific signaling pathways modulated by viridicatin are not yet well-elucidated in the scientific literature, the cytotoxic and antimicrobial activities suggest interference with fundamental cellular processes. Further research is required to identify the specific molecular targets and signaling cascades affected by these alkaloids.

Experimental Protocols

This section provides an overview of the experimental procedures for the isolation and synthesis of viridicatin alkaloids.

Isolation of Viridicatin from Penicillium Species

The following is a general protocol for the isolation of viridicatin from a fungal culture, based on reported methods.[1]

1. Fungal Culture:

-

Inoculate a suitable solid medium (e.g., rice medium) with a viridicatin-producing strain of Penicillium (e.g., P. aurantiogriseum).

-

Incubate the culture under appropriate conditions (e.g., room temperature, static) for a sufficient period to allow for alkaloid production.

2. Extraction:

-

Harvest the fungal biomass and the solid medium.

-

Extract the entire culture with an organic solvent such as ethyl acetate.

-

Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to chromatographic separation. This may involve multiple steps, such as:

- Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract.

- Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the desired alkaloids.

- High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase for final purification of the individual alkaloids.

-

Monitor the separation process using analytical TLC or HPLC.

-

Characterize the purified compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis of Viridicatin Alkaloids

A versatile method for the synthesis of viridicatin and its analogs involves the reaction of cyanoacetanilides with aldehydes.[2][3]

1. Knoevenagel Condensation/Epoxidation:

-

React a substituted cyanoacetanilide with an appropriate aldehyde in the presence of a base.

-

The intermediate undergoes an in-situ epoxidation.

2. Decyanative Epoxide-Arene Cyclization:

-

The epoxide intermediate undergoes a cyclization reaction, leading to the formation of the 3-hydroxy-4-arylquinolin-2(1H)-one scaffold of viridicatin.

3. Purification:

-

The product can often be isolated by precipitation and filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

Below is a diagram illustrating a general experimental workflow for the study of viridicatin alkaloids.

Caption: General experimental workflow for viridicatin research.

Conclusion

Viridicatin and its related alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their unique chemical structures, interesting biosynthetic pathway, and potent biological activities warrant further investigation. While progress has been made in their synthesis and isolation, a deeper understanding of their mechanism of action and the specific signaling pathways they modulate is crucial for advancing these compounds through the drug discovery pipeline. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this fascinating family of fungal alkaloids.

References

Methodological & Application

Application Notes and Protocols: Synthesis of O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of O,N-Dimethylviridicatin, a derivative of the natural alkaloid viridicatin. The synthesis is a two-step process commencing with the one-pot synthesis of the viridicatin core structure, 3-hydroxy-4-phenyl-2(1H)-quinolone, followed by an exhaustive methylation to yield the final product. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Viridicatin and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The methylation of the hydroxyl and lactam nitrogen groups can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This protocol outlines a reliable method to synthesize this compound for further investigation.

Synthesis Pathway

The overall synthetic route involves the initial formation of the 3-hydroxy-4-phenyl-2(1H)-quinolone core, followed by a double methylation event at the oxygen and nitrogen atoms.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-phenyl-2(1H)-quinolone (Viridicatin)

This procedure is adapted from the one-pot synthesis described by Tangella et al.

Materials:

-

Isatin

-

Benzaldehyde

-

p-Toluenesulfonylhydrazide (TsNHNH₂)

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

Procedure:

-

To a solution of isatin (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol) and p-toluenesulfonylhydrazide (1.1 mmol).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure 3-hydroxy-4-phenyl-2(1H)-quinolone.

Step 2: Synthesis of this compound

This is a general procedure for exhaustive methylation.

Materials:

-

3-Hydroxy-4-phenyl-2(1H)-quinolone (from Step 1)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride (2.5 mmol, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 3-hydroxy-4-phenyl-2(1H)-quinolone (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add methyl iodide (3.0 mmol) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

| Step | Reactant | Molar Equiv. | Reagent/Catalyst | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Isatin | 1.0 | p-Toluenesulfonylhydrazide | 1.1 | Ethanol | Reflux | 8-10 | ~70-80 |

| Benzaldehyde | 1.0 | Potassium Carbonate | 2.0 | |||||

| 2 | 3-Hydroxy-4-phenyl-2-quinolone | 1.0 | Sodium Hydride | 2.5 | DMF | 0 °C to RT | 12-16 | Variable |

| Methyl Iodide | 3.0 |

Note: Yields are approximate and can vary based on experimental conditions.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for HPLC Analysis of O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,N-Dimethylviridicatin is a fungal alkaloid belonging to the quinolinone class of natural products. As with many fungal metabolites, interest in this compound and its analogs is growing due to their potential biological activities, which may be relevant in drug discovery and development. Accurate and reliable quantitative analysis is crucial for the study of this compound, whether in the context of natural product isolation, synthetic chemistry, or pharmacological testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such molecules.

This document provides a detailed application note and protocol for the HPLC analysis of this compound. The method is designed to be robust and suitable for routine analysis in a research or quality control setting.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂[1] |

| Molecular Weight | 265.31 g/mol [1] |

| Chemical Structure | A quinolinone core with N-methyl and O-methyl substitutions. |

| Polarity | Expected to be a relatively nonpolar molecule due to its aromatic rings and lack of highly polar functional groups. |

| UV-Vis Absorption | As a quinolinone alkaloid, it is expected to have strong UV absorbance. Based on similar structures, maximal absorbance wavelengths (λmax) are anticipated in the range of 220-260 nm and potentially a secondary peak around 350 nm. |

Recommended HPLC Method

Based on the chemical properties of this compound, a reversed-phase HPLC method using a C18 stationary phase is recommended. This approach is well-suited for the separation of nonpolar to moderately polar aromatic compounds.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD). |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (primary); DAD can be used to monitor a wider range (e.g., 200-400 nm) for method development and peak purity analysis. |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 60 | 40 |

| 25.0 | 60 | 40 |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix from which this compound is being analyzed (e.g., fungal extract, reaction mixture, biological fluid). A general protocol for a solid sample is provided below.

-

Extraction: Accurately weigh the sample and extract it with a suitable organic solvent such as methanol or ethyl acetate. Sonication or vortexing can be used to improve extraction efficiency.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

-

Record the chromatograms and integrate the peak corresponding to this compound.

Quantification

-

Calibration Curve: Plot the peak area of the this compound standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

-

Sample Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the injected sample solutions.

-

Original Sample Concentration: Account for any dilution factors used during sample preparation to determine the concentration of this compound in the original sample.

Method Validation Parameters (Hypothetical Data)

For a robust and reliable method, validation should be performed according to ICH guidelines. The following table presents hypothetical but typical quantitative data for the proposed HPLC method.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD for peak area) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Retention Time | ~12.5 min (dependent on specific column and system) |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for NMR Spectroscopic Analysis of O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation and characterization of O,N-Dimethylviridicatin. This document includes predicted ¹H and ¹³C NMR data, generalized experimental protocols for one-dimensional and two-dimensional NMR experiments, and graphical representations of experimental workflows and key structural correlations.

Introduction to this compound

This compound is a quinoline alkaloid with the chemical formula C₁₇H₁₅NO₂. The structural analysis of such small molecules is crucial in drug discovery and development for confirming identity, purity, and for understanding structure-activity relationships. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and serve as a reference for experimental data acquisition and interpretation. The atom numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| H-5 | 7.65 |

| H-6 | 7.20 |

| H-7 | 7.45 |

| H-8 | 8.10 |

| H-2' | 7.50 |

| H-3' | 7.40 |

| H-4' | 7.42 |

| H-5' | 7.40 |

| H-6' | 7.50 |

| N-CH₃ | 3.50 |

| O-CH₃ | 3.90 |

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162.5 |

| C-3 | 115.0 |

| C-4 | 145.0 |

| C-4a | 125.0 |

| C-5 | 128.0 |

| C-6 | 124.0 |

| C-7 | 130.0 |

| C-8 | 120.0 |

| C-8a | 140.0 |

| C-1' | 135.0 |

| C-2' | 129.0 |

| C-3' | 128.5 |

| C-4' | 129.5 |

| C-5' | 128.5 |

| C-6' | 129.0 |

| N-CH₃ | 30.0 |

| O-CH₃ | 56.0 |

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The following are generalized protocols for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy Protocol

-

Instrument Setup: Tune and shim the NMR spectrometer to the sample.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW): Typically 0-12 ppm.

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Tune and shim the spectrometer for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Typically 0-200 ppm.

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak.

-

2D NMR Spectroscopy Protocols (HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure.

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei (in this case, ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

-

Spectral Width (F2 - ¹H): Set to cover all proton signals.

-

Spectral Width (F1 - ¹³C): Set to cover the expected range of protonated carbon signals (e.g., 10-160 ppm).

-

Number of Increments (F1): 128-256.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems.

-

Acquisition Parameters:

-

Pulse Program: Standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width (F2 - ¹H): Set to cover all proton signals.

-

Spectral Width (F1 - ¹³C): Set to cover the full range of carbon signals (e.g., 0-200 ppm).

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 4-16 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.

-

The NOESY experiment shows through-space correlations between protons that are in close proximity, providing information about the 3D structure and stereochemistry.

-

Acquisition Parameters:

-

Pulse Program: Standard NOESY pulse sequence with gradients (e.g., noesygpph on Bruker instruments).

-

Spectral Width (F2 and F1): Set to cover all proton signals.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 8-16 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

Mixing Time (D8): 500-800 ms for small molecules.

-

Data Visualization with Graphviz

The following diagrams illustrate the general workflow for NMR data analysis and the key structural correlations expected for this compound.

Application Note: Mass Spectrometric Analysis of O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of O,N-Dimethylviridicatin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a derivative of the fungal alkaloid viridicatin and is of interest to researchers in natural product chemistry and drug discovery. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the accurate identification and quantification of this compound.

Introduction

This compound is a methylated derivative of viridicatin, a quinolinone alkaloid produced by various fungi. The pharmacological and toxicological properties of viridicatin and its derivatives are areas of active research. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds in complex biological and chemical matrices. This note describes a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare working standards for calibration curves.

-

-

Biological Matrix (e.g., Plasma, Urine) Sample Preparation:

-

To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 95% A and 5% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular formula of this compound is C₁₇H₁₅NO₂ with a molecular weight of 265.31 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 266.12.

Table 1: Predicted MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss | Collision Energy (eV) |

| 266.12 | 251.09 | CH₃ | 20 |

| 266.12 | 238.10 | CO | 25 |

| 266.12 | 223.08 | CO + CH₃ | 30 |

Note: The collision energies provided are typical starting points and may require optimization on the specific instrument being used.

Visualization of Methodologies

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

Based on the structure of this compound and general fragmentation principles for related compounds, a putative fragmentation pathway is proposed. The quinolinone core is relatively stable. Initial fragmentation is likely to involve the loss of the methyl groups or the carbonyl group.

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the analysis of this compound. The detailed protocol can be adapted by researchers for pharmacokinetic studies, metabolism investigations, and quality control of natural product extracts. The predicted fragmentation pathway offers a basis for the identification of this compound in the absence of a reference standard, though confirmation with an authentic standard is always recommended.

Application Notes and Protocols for the Purification of Synthetic O,N-Dimethylviridicatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic O,N-Dimethylviridicatin, a quinolone alkaloid derivative. The following protocols are based on established methodologies for the purification of analogous compounds, including viridicatin derivatives and other N-methylated quinolones.

Introduction

This compound is a synthetic derivative of the natural alkaloid viridicatin. As with many synthetic small molecules intended for biological evaluation, achieving high purity is critical to ensure that observed activities are intrinsic to the compound of interest and not due to impurities. This document outlines a multi-step purification strategy involving crude purification, column chromatography, and final recrystallization.

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Off-white to pale yellow solid (expected) |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and water. |

Purification Workflow

The overall workflow for the purification of synthetic this compound is depicted in the following diagram. This process is designed to remove unreacted starting materials, reaction byproducts, and other impurities.

Experimental Protocols

This initial step aims to remove a significant portion of impurities by taking advantage of potential solubility differences. The isolation of viridicatin alkaloids has been successfully achieved through precipitation and filtration.

Materials:

-

Crude this compound solid

-

Methanol (MeOH)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude synthetic this compound in a minimal amount of methanol in a beaker with magnetic stirring.

-

Once fully dissolved, slowly add deionized water dropwise while stirring vigorously.

-

Continue adding water until a precipitate is formed and no further precipitation is observed.

-

Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of a cold methanol/water mixture (e.g., 1:1 v/v).

-

Dry the solid under vacuum to a constant weight.

Column chromatography is a standard and effective method for purifying quinolone alkaloids and their derivatives. A silica gel stationary phase is recommended with a gradient elution of a non-polar and a more polar organic solvent.

Materials:

-

Crude or precipitated this compound

-

Silica gel (230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate (EtOAc)

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 30% ethyl acetate in hexane.

-

The optimal solvent system should be determined beforehand by TLC analysis.

-

-

Fraction Collection: Collect fractions of the eluent in test tubes.

-

TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A typical developing solvent for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The spots can be visualized under a UV lamp.

-

Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Table 2: Suggested Column Chromatography Parameters

| Parameter | Recommended Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Initial Eluent | 100% Hexane |

| Final Eluent | 70:30 Hexane:Ethyl Acetate |

| Monitoring | TLC (UV at 254 nm) |

Recrystallization is employed as a final step to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful recrystallization.

Materials:

-

Chromatographically purified this compound

-

Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Place the purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

-

If a solvent mixture (e.g., ethyl acetate/hexane) is used, dissolve the compound in the more soluble solvent (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to yield the final, pure this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Table 3: Analytical Techniques for Purity and Characterization

| Technique | Purpose | Expected Outcome |

| LC-MS | Purity assessment and mass confirmation | Single peak corresponding to the mass of this compound |

| ¹H and ¹³C NMR | Structural confirmation and purity | Spectra consistent with the structure of this compound; absence of impurity signals |

| HRMS | Exact mass determination | Measured mass consistent with the calculated exact mass of the molecular formula |

| Melting Point | Purity indicator | Sharp melting point range |

By following these detailed protocols, researchers can effectively purify synthetic this compound to a high degree of purity, suitable for subsequent biological and pharmacological studies.

Application Notes and Protocols for O,N-Dimethylviridicatin In Vitro Bioassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro bioassays for O,N-Dimethylviridicatin, a derivative of the fungal alkaloid viridicatin. While specific data for this compound is limited in publicly available literature, the following protocols are based on the observed biological activities of closely related viridicatin analogs, such as 3-O-methylviridicatin and crude extracts containing viridicatin. These compounds have demonstrated potential as inhibitors of inflammatory pathways, as well as exhibiting cytotoxic and antimicrobial properties.

The provided protocols for cytotoxicity, antimicrobial, and TNF-α inhibition assays are foundational methods to assess the biological activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activity for 3-O-methylviridicatin, a compound structurally related to this compound. This data can serve as a benchmark for initial experimental design.

| Compound | Bioassay | Cell Line | Endpoint | IC50 |

| 3-O-methylviridicatin | TNF-α induced HIV LTR activation | HeLa-based | Luciferase activity | 5 µM |

| 3-O-methylviridicatin | TNF-α induced HIV production | OM-10.1 | Virus production | 2.5 µM |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

Materials:

-

This compound

-